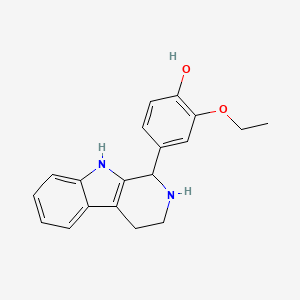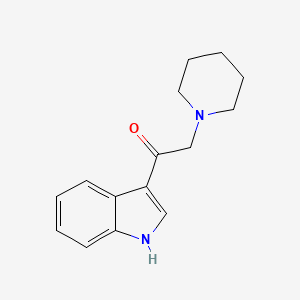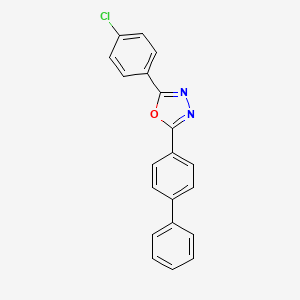![molecular formula C20H17NO3 B3849242 3-[3-(2-furyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3849242.png)
3-[3-(2-furyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone
Overview
Description
3-[3-(2-furyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone, also known as FDP, is a synthetic compound that has been widely used in scientific research. FDP has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mechanism of Action
The mechanism of action of 3-[3-(2-furyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in oxidative stress and inflammation. 3-[3-(2-furyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 3-[3-(2-furyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular antioxidant response.
Biochemical and Physiological Effects:
3-[3-(2-furyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone has been found to exhibit a range of biochemical and physiological effects. 3-[3-(2-furyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone has been shown to reduce oxidative stress and inflammation, and to protect against cellular damage caused by reactive oxygen species. 3-[3-(2-furyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone has also been shown to inhibit the growth of cancer cells, and to enhance the efficacy of chemotherapy drugs. In addition, 3-[3-(2-furyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-[3-(2-furyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone is its versatility in scientific research applications. 3-[3-(2-furyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone can be used in a variety of assays and experiments, and its fluorescent properties make it a valuable tool for imaging and detection. However, 3-[3-(2-furyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone has some limitations as well. 3-[3-(2-furyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone is not very soluble in water, which can make it difficult to work with in some experiments. In addition, 3-[3-(2-furyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone can be sensitive to light and air, which can affect its stability and reactivity.
Future Directions
There are many potential future directions for research involving 3-[3-(2-furyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone. One area of interest is the development of 3-[3-(2-furyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the use of 3-[3-(2-furyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone as a tool for studying oxidative stress and inflammation in various biological systems. Additionally, there is potential for the development of new 3-[3-(2-furyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone derivatives with improved solubility, stability, and reactivity. Overall, 3-[3-(2-furyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone is a valuable compound with many potential applications in scientific research.
Scientific Research Applications
3-[3-(2-furyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone has been used in a variety of scientific research applications, including the study of oxidative stress, inflammation, and cancer. 3-[3-(2-furyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone has been found to exhibit antioxidant and anti-inflammatory properties, and has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-[3-(2-furyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone has also been used as a fluorescent probe for detecting reactive oxygen species in cells.
properties
IUPAC Name |
3-[(E)-3-(furan-2-yl)-2-phenylprop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-13-11-14(2)21-20(23)18(13)19(22)17(12-16-9-6-10-24-16)15-7-4-3-5-8-15/h3-12H,1-2H3,(H,21,23)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFKSGQOEAZOKY-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CC=CO2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2E)-3-(furan-2-yl)-2-phenylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(1,3-benzodioxol-5-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3849186.png)
![2-(2-aminoethyl)-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-4-quinazolinamine dihydrochloride](/img/structure/B3849190.png)
![2-[4'-(trifluoromethyl)-2-biphenylyl]-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B3849200.png)
![2-[4'-(trifluoromethyl)-2-biphenylyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B3849206.png)

![N-(3-chloro-4-fluorophenyl)-N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]succinamide](/img/structure/B3849216.png)
![3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B3849222.png)
![2-morpholin-4-yl-6-[4-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine](/img/structure/B3849225.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-methyl-N-[2-(1-piperidinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B3849230.png)
![4-[3-(4-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B3849253.png)
![4-[3-(2-chlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B3849257.png)
![4-[3-(3-bromophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B3849260.png)